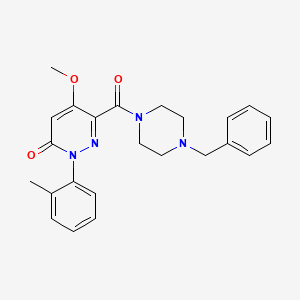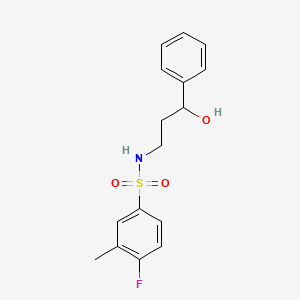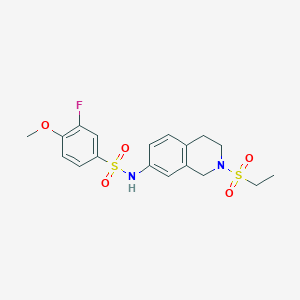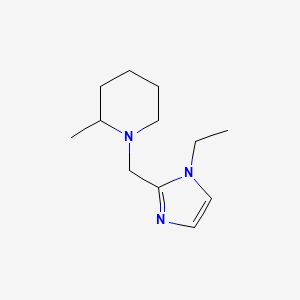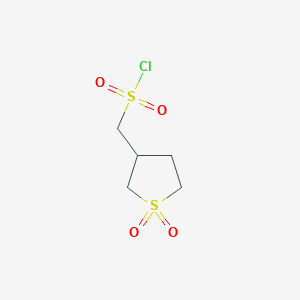
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H9ClO4S2 and a molecular weight of 232.71 g/mol . It is also known by its IUPAC name, (1,1-dioxidotetrahydro-3-thienyl)methanesulfonyl chloride . This compound is characterized by the presence of a thiolane ring with a sulfonyl chloride group attached to it, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride typically involves the reaction of tetrahydrothiophene-3-one with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrahydrothiophene-3-one+Chlorosulfonic acid→(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions: (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl chlorides with higher oxidation states.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield thiolane derivatives with reduced sulfur oxidation states.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of various sulfonamide and sulfonate derivatives .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function. It is also employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs .
Industry: In industrial applications, (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it valuable in the synthesis of complex molecules .
作用機序
The mechanism of action of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile displaces the chloride ion, resulting in the formation of a new covalent bond. This mechanism is fundamental to its use in substitution reactions and the modification of biomolecules .
類似化合物との比較
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride: This compound has a similar thiolane ring structure but with an additional methylsulfamoyl group.
(1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride: This compound differs in the position of the sulfonyl chloride group on the thiolane ring.
Uniqueness: (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the thiolane ring. This unique structure imparts distinct chemical properties, making it a valuable reagent in various chemical transformations .
特性
IUPAC Name |
(1,1-dioxothiolan-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c6-12(9,10)4-5-1-2-11(7,8)3-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGQILJHSCPTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
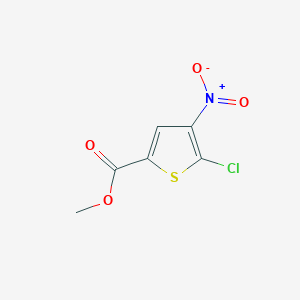
![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2471442.png)

![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)
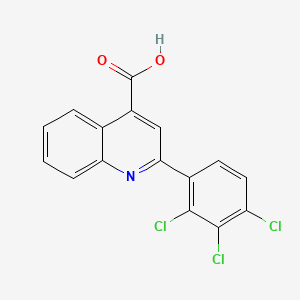
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2471449.png)
![3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2471450.png)
![3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2471451.png)

![(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)
